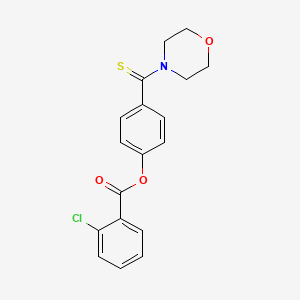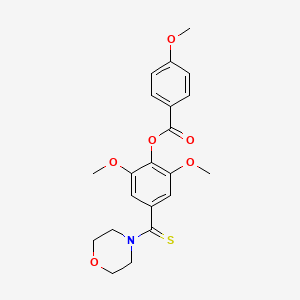
4-chloro-2-propoxy-1,3-benzothiazole
Descripción general
Descripción
Benzothiazole is a heterocyclic compound; it’s part of many pharmaceuticals and organic compounds . The compound you’re asking about, “4-chloro-2-propoxy-1,3-benzothiazole”, would be a benzothiazole derivative with a chlorine atom at the 4th position and a propoxy group at the 2nd position .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a benzothiazole core with a chlorine atom substituted at the 4th position and a propoxy (propyl ether) group at the 2nd position .Chemical Reactions Analysis
Benzothiazole derivatives can participate in a variety of chemical reactions. For instance, they can undergo Suzuki–Miyaura coupling, a type of cross-coupling reaction used to form carbon-carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Benzothiazole derivatives, in general, have properties that make them useful in a variety of applications, from pharmaceuticals to materials science .Mecanismo De Acción
Direcciones Futuras
The study of benzothiazole derivatives is an active area of research, with potential applications in pharmaceuticals, organic synthesis, and materials science . Future research may lead to the development of new synthesis methods, novel applications, and a better understanding of these compounds’ properties and mechanisms of action.
Propiedades
IUPAC Name |
4-chloro-2-propoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c1-2-6-13-10-12-9-7(11)4-3-5-8(9)14-10/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNZNQJFYZKBNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC2=C(S1)C=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-cyclopropylglycinamide](/img/structure/B3511405.png)
![5-benzyl-2-{[3-(2-furyl)acryloyl]amino}-4-methyl-3-thiophenecarboxamide](/img/structure/B3511423.png)
![5-{3-allyl-4-[(4-bromobenzyl)oxy]-5-ethoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B3511427.png)
![2-[(4-chlorophenyl)thio]-N-{4-[(1-naphthylamino)sulfonyl]phenyl}acetamide](/img/structure/B3511435.png)

![1-[(4-bromophenyl)sulfonyl]-N-(4-carbamoylphenyl)piperidine-4-carboxamide](/img/structure/B3511452.png)
![2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3511460.png)
![7-[(2,4-DICHLOROPHENYL)METHYL]-1,3-DIMETHYL-8-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3511463.png)
![2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3511464.png)
![N-(5-METHYL-4-PHENYL-1,3-THIAZOL-2-YL)-2-({5-[(3-METHYLPHENOXY)METHYL]-1,3,4-OXADIAZOL-2-YL}SULFANYL)ACETAMIDE](/img/structure/B3511467.png)
![8-[(2,4-dichlorobenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3511475.png)


![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3511494.png)
